- Efficient and catalyst-free condensation of acid chlorides and alcohols using continuous flowGreen Chemistry, 2012, 14(10), 2776-2779,
Cas no 939-48-0 (Isopropyl Benzoate)
Isopropyl Benzoate Properties
Names and Identifiers
-
- Benzoic acid,1-methylethyl ester
- Isopropyl benzoate
- propan-2-yl benzoate
- Benzoic Acid Isopropyl Ester
- 1-Methylethyl benzoate
- Benzoic acid iso-propyl ester
- Benzoic acid, isopropyl ester (6CI, 7CI, 8CI)
- CHEMBL2260721
- BENZOIC ACID 1-METHYLETHYL ESTER
- CHEBI:180402
- SY050284
- Isopropylbenzoate
- Q27252732
- HY-W017195
- NS00012721
- D88597
- UNII-1Q2618834N
- DTXSID9044746
- (1,1,1,2,3,3,3-2H7)ISOPROPYL BENZOATE
- Benzoic acid, 1-methylethyl ester
- MFCD00048289
- NCGC00256252-01
- AKOS008017904
- DTXCID7024746
- FEMA 2932
- Benzoic acid-isopropyl ester
- Z53835170
- AS-14785
- SCHEMBL96918
- CAS-939-48-0
- Tox21_301496
- B0073
- 1Q2618834N
- 4-09-00-00289 (Beilstein Handbook Reference)
- EINECS 213-361-6
- iso-propyl benzoate
- CS-W017911
- 939-48-0
- ISOPROPYL BENZOATE [FHFI]
- Isopropyl Benzoate; Benzoic acid 1-methylethyl ester; Benzoic acid, isopropyl ester (6CI,7CI,8CI); 1-Methylethyl benzoate; Benzoic acid iso-propyl ester; Isopropyl benzoate
- BRN 2044384
- Isopropyl benzoate, AldrichCPR
- Benzoic acid, isopropyl ester
- DB-057454
- Isopropylester kyseliny benzoove
- FEMA No. 2932
- Isopropylester kyseliny benzoove [Czech]
- InChI=1/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H
- AI3-01132
- +Expand
-
- MFCD00048289
- FEXQDZTYJVXMOS-UHFFFAOYSA-N
- 1S/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3
- O=C(C1C=CC=CC=1)OC(C)C
Computed Properties
- 164.08400
- 0
- 2
- 3
- 164.084
- 12
- 146
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 26.3A^2
Experimental Properties
- 2.25180
- 26.30000
- 1.4940 (20 ºC)
- 218°C
- -26°C(lit.)
- 93.0±6.0 ºC,
- 2932 | ISOPROPYL BENZOATE
- Very slightly soluble (0.64 g/l) (25 º C),
- Colorless liquid with fruit flavor.
- Insoluble in water,20℃ in watersolubilityby0.01%,Water in isopropyl benzoatesolubilityby0.3%.Energy and alcohol\Miscible with ether and other solvents.
- Sensitive to humidity
- 1.021±0.06 g/cm3 (20 ºC 760 Torr),
Isopropyl Benzoate Security Information
Isopropyl Benzoate Customs Data
- 2916310090
-
China Customs Code:
2916310090Overview:
2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Isopropyl Benzoate Price
Isopropyl Benzoate Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydridesJournal of the Iranian Chemical Society, 2009, 6(3), 523-532,
Synthetic Circuit 3
- Simple and mild esterification method for carboxylic acids using sulfonate-type coupling reagentsSynthesis, 1975, (7), 456-8,
Synthetic Circuit 4
- Transfer Hydrogenation of Ketones, Nitriles, and Esters Catalyzed by a Half-Sandwich Complex of RutheniumChemCatChem, 2015, 7(1), 107-113,
Synthetic Circuit 5
Synthetic Circuit 6
- Electron-rich, bulky PNN-type ruthenium complexes: Synthesis, characterization and catalysis of alcohol dehydrogenationDalton Transactions, 2007, (1), 107-113,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
1.2 -
- A new method for the synthesis of stannyl ethers by acid-catalyzed reaction of alcohols with allyltributylstannaneChemistry Letters, 2002, (2), 152-153,
Synthetic Circuit 10
- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalystApplied Organometallic Chemistry, 2019, 33(2),,
Synthetic Circuit 11
1.2 Reagents: Hydrochloric acid Solvents: Water
- Copper-catalyzed protodecarboxylation of aromatic carboxylic acidsAdvanced Synthesis & Catalysis, 2007, 349, 2241-2246,
Synthetic Circuit 12
- Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase ActivityACS Catalysis, 2018, 8(1), 203-218,
Synthetic Circuit 13
- Process for the catalytic directed cleavage of amide-containing compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 14
1.2 Reagents: Triethylamine ; 1 h, 60 °C
- Process for the preparation of carboxylate via esterification of acids using eutectic solution of choline chloride and urea as solvent and catalyst, China, , ,
Synthetic Circuit 15
- Reactions of 2,2-dihalo-1,3-diphenylpropanones with isopropoxide and methoxide anionsJournal of Chemical Research, 1983, (6), 154-5,
Synthetic Circuit 16
- Palladium nanoparticles generated in-situ used as catalysts in carbonylative cross-coupling in aqueous mediumRSC Advances, 2016, 6(43), 36491-36499,
Synthetic Circuit 17
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Sodium Borohydride-Mediated TransesterificationSynthetic Communications, 2010, 40(9), 1312-1321,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
- Catalytic process for synthesizing ester compounds and amide compounds, United States, , ,
Isopropyl Benzoate Raw materials
- Benzyl alcohol
- Monoisopropyl Phthalate
-
- 1-(Benzoyloxy)-1H-1,2,3-benzotriazole
- Benzamide
- Iodobenzene
- Benzoic acid
- Sodium isopropoxide 12-13% in isopropanol
- 2,2,3-Trichloro-1,3-diphenyl-1-propanone
- Methyl benzoate
- Benzoic anhydride
- Benzoyl chloride
Isopropyl Benzoate Preparation Products
Isopropyl Benzoate Suppliers
Isopropyl Benzoate Related Literature
-
1. The nature of the transition state in ester pyrolysis. Part III. The Hammett correlation for pyrolysis of t-butyl benzoatesHassan B. Amin,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1975 1802
-
2. 313. Organic reactions in sulphuric acid. Part I. Ester hydrolysisJ. A. Leisten J. Chem. Soc. 1956 1572
-
Qian Zhou,Ailian Wang,Huayi Li,Zhi Luo,Tao Zheng,Liaoyun Zhang,Youliang Hu RSC Adv. 2016 6 75023
-
Fabrizio Fabris,Jonathan Collins,Bradford Sullivan,Hannes Leisch,Tomas Hudlicky Org. Biomol. Chem. 2009 7 2619
-
Hisashi Shimakoshi,Zhongli Luo,Takuya Inaba,Yoshio Hisaeda Dalton Trans. 2016 45 10173
-
Denis Koziakov,Axel Jacobi von Wangelin Org. Biomol. Chem. 2017 15 6715
-
Sean T. Goralski,Krystal M. Cid-Seara,Jenni J. Jarju,Laura Rodriguez-Lorenzo,Alec P. LaGrow,Michael J. Rose,Laura M. Salonen Chem. Commun. 2022 58 12074
-
Mohammad Mujahid,Jambu Subramanian,Viswanadh Nalla,Murugesan Sasikumar,Sunita Sharad Kunte,Murugan Muthukrishnan New J. Chem. 2017 41 824
-
Paul Morandi,Yohann Catel,J?rg Angermann,Pascal F?ssler,Jean-Jacques Robin,Sophie Monge Polym. Chem. 2023 14 3950
-
A. C. Hopkinson J. Chem. Soc. B 1969 203
939-48-0 (Isopropyl Benzoate) Related Products
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- 636-53-3(Diethyl isophthalate)
- 143726-85-6(Tert-Butyl 4-(hydroxymethyl)benzoate)
- 120-33-2(Ethyl 3-methylbenzoate)
- 4105-92-4(Triethyl benzene-1,3,5-tricarboxylate)
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- 19851-61-7(Dibenzyl terephthalate)